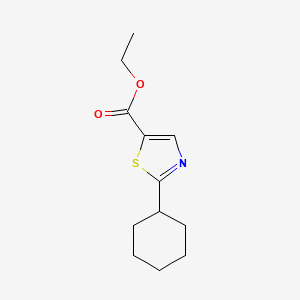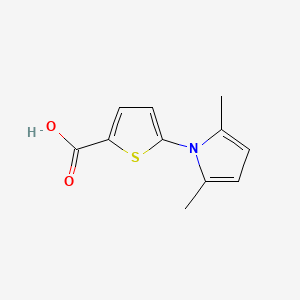
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation and inhibits the expression and production of Th2 cytokines .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane[3][3].
科学研究应用
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of GATA family proteins, making it useful in studies of gene regulation and cell differentiation.
Medicine: Potential therapeutic applications in diseases where GATA3 and Th2 cell differentiation play a role, such as asthma and certain cancers.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
作用机制
The compound exerts its effects by targeting the DNA-binding activity of GATA3 and other GATA family proteins. It inhibits the interaction between GATA3 and SOX4, which is crucial for the differentiation of Th2 cells. By suppressing Th2 cell differentiation, it reduces the production of Th2 cytokines, which are involved in various immune responses .
相似化合物的比较
Similar Compounds
2,5-dimethyl-1H-pyrrole-1-yl)thiophene-2-carboxylic acid: Similar structure but lacks the specific inhibitory activity on GATA proteins.
Thiophene-2-carboxylic acid derivatives: Various derivatives with different functional groups that may have different biological activities.
Uniqueness
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its specific inhibition of GATA family proteins, particularly GATA3, and its ability to suppress Th2 cell differentiation without affecting Th1 cells .
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)10-6-5-9(15-10)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
LVOSRPLPGSITRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(S2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
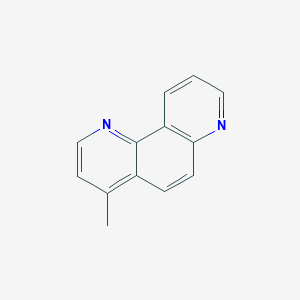
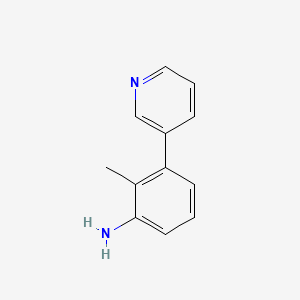
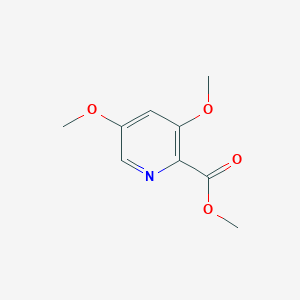
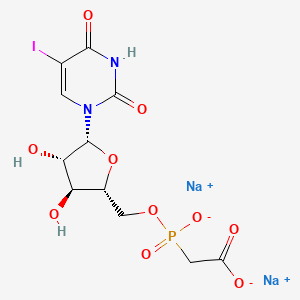
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)

